N-(3-fluorophenyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide
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Description
N-(3-fluorophenyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C21H20FN3O3S and its molecular weight is 413.47. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Research
N-(3-fluorophenyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide, a complex chemical compound, has been studied in the field of radioligand research. Compounds such as [18F]FMDAA1106 and [18F]FEDAA1106, structurally similar to the given compound, are potent radioligands for peripheral benzodiazepine receptors (PBR). They have been synthesized and evaluated for their binding properties in the brain, particularly in regions with high PBR density like the olfactory bulb (Zhang et al., 2003).
Anti-Inflammatory Activity
The compound's derivatives have been synthesized and tested for anti-inflammatory activities. For example, certain N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have shown significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Anticancer Activity
Novel compounds derived from a similar chemical structure have been synthesized and evaluated for anticancer activities. For instance, 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives showed appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
Antibacterial Agents
Related compounds like oxazolidinone analogs, structurally similar to the chemical , have been studied for their in vitro antibacterial activities against various human pathogens. These studies help in understanding the potential of such compounds in treating bacterial infections (Zurenko et al., 1996).
Synthesis and Chemical Properties
The chemical properties and synthesis methods of related compounds have been explored. For instance, N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, is synthesized using chemoselective monoacetylation. Such studies contribute to the understanding of efficient synthesis methods for related compounds (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[2-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-13-18(11-19(26)24-16-7-4-6-15(22)10-16)20(27)25-21(23-13)29-12-14-5-3-8-17(9-14)28-2/h3-10H,11-12H2,1-2H3,(H,24,26)(H,23,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWOELINUXGPQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)OC)CC(=O)NC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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